molecular formula C17H22N4OS B15001413 1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15001413
M. Wt: 330.4 g/mol
InChI Key: ZJWBTIPSOQFXIS-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrimidinone core, a thioxo group, and a dimethylphenyl substituent, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The initial step involves the condensation of a suitable aldehyde with a urea derivative to form the pyrimidinone core.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiation reaction, where the oxygen atom in the pyrimidinone core is replaced by a sulfur atom using reagents such as phosphorus pentasulfide.

    Substitution with Dimethylphenyl and Propyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines using reducing agents like sodium borohydride.

    Substitution: The dimethylphenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Halogenated precursors, base catalysts such as potassium carbonate, solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The thioxo group and pyrimidinone core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-6-propyl-2-oxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group.

    1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydro-4H-pyrimido[4,5-d]pyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidinone core.

Uniqueness

1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the specific substitution pattern on the pyrimidinone core. This combination of features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C17H22N4OS/c1-4-8-20-9-13-15(18-10-20)21(17(23)19-16(13)22)14-7-5-6-11(2)12(14)3/h5-7,18H,4,8-10H2,1-3H3,(H,19,22,23)

InChI Key

ZJWBTIPSOQFXIS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=C3C)C

Origin of Product

United States

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